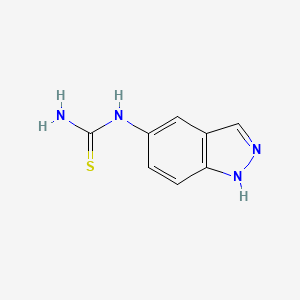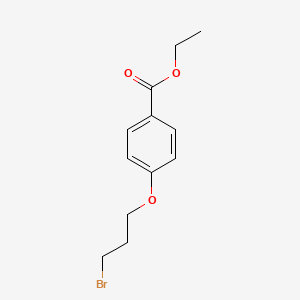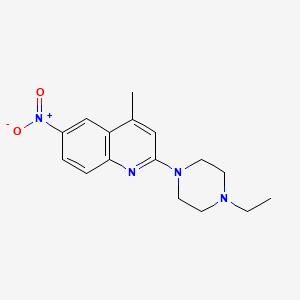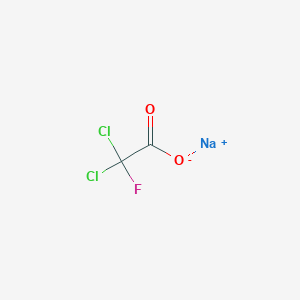
1H-吲唑-5-基硫脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-indazol-5-ylthiourea (I5T) is an organic compound that has been used in a variety of scientific research applications. Its structure consists of a five-membered ring with a thiourea group attached to the nitrogen atom. I5T has been used for a variety of purposes, including as a synthetic intermediate, as a reagent for the synthesis of heterocyclic compounds, and in the study of biochemical and physiological effects.
科学研究应用
合成和细胞毒活性
已经研究了1H-吲唑-5-基硫脲衍生物的合成,以评估它们对癌细胞的潜在细胞毒活性。Kornicka等人(2017年)合成了一系列这些衍生物,展示了明显的抑制癌细胞生长的效果,特别是对肺癌和宫颈癌细胞系。该研究突出了一种特定的衍生物表现出显著的细胞毒性和细胞静止活性,暗示其作为新型抗癌药物的潜力(Kornicka, Sa̧czewski, Bednarski, Korcz, Szumlas, Romejko, Sakowicz, Sitek, & Wojciechowska, 2017)。
单胺氧化酶B抑制剂
Tzvetkov等人(2014年)的研究发现吲唑和吲哚羧酰胺是单胺氧化酶B(MAO-B)的高效、选择性和可逆抑制剂,MAO-B是治疗神经系统疾病的靶点。该研究介绍了亚纳摩尔级别效力的化合物,突出了它们作为治疗剂的进一步发展潜力(Tzvetkov, Hinz, Küppers, Gastreich, & Müller, 2014)。
激酶抑制和合成可及性
吲唑衍生物因其作为激酶抑制剂的作用而受到关注。Chevalier等人(2018年)的研究侧重于合成1H-吲唑-3-甲醛衍生物,这是制备多官能团3-取代吲唑的关键中间体。这项工作提供了这些化合物的一般获取途径,扩大了它们在药物化学中的应用范围(Chevalier, Ouahrouch, Arnaud, Gallavardin, & Franck, 2018)。
MCH-1拮抗剂用于肥胖症
Surman等人(2010年)合成了一系列5-(吡啶酮-1-基)吲唑和5-(呋喃吡啶酮-5-基)吲唑,具有MCH-1拮抗活性,评估它们作为减肥药物的潜力。对这些化合物的化学结构进行修改改善了药代动力学性质,并提高了在饮食诱导的肥胖小鼠模型中的疗效,表明它们在治疗肥胖症方面的潜在应用(Surman, Freeman, Grabowski, Hadden, Henderson, Jiang, Jiang, Luche, Khmelnitsky, Vickers, Viggers, Cheetham, & Guzzo, 2010)。
安全和危害
生化分析
Biochemical Properties
1H-Indazol-5-ylthiourea plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, potentially reducing the production of pro-inflammatory mediators . Additionally, 1H-Indazol-5-ylthiourea can bind to proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of 1H-Indazol-5-ylthiourea on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, 1H-Indazol-5-ylthiourea can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1H-Indazol-5-ylthiourea exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . Additionally, 1H-Indazol-5-ylthiourea may activate or inhibit signaling pathways by interacting with key proteins, leading to alterations in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indazol-5-ylthiourea can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1H-Indazol-5-ylthiourea remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 1H-Indazol-5-ylthiourea in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of 1H-Indazol-5-ylthiourea vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties . At higher doses, 1H-Indazol-5-ylthiourea can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Identifying the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1H-Indazol-5-ylthiourea is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and expression . Understanding these metabolic pathways is vital for elucidating the compound’s overall impact on cellular metabolism and function.
Transport and Distribution
Within cells and tissues, 1H-Indazol-5-ylthiourea is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its bioavailability and efficacy . The transport and distribution mechanisms are essential for determining the compound’s therapeutic potential and safety profile.
Subcellular Localization
The subcellular localization of 1H-Indazol-5-ylthiourea is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that 1H-Indazol-5-ylthiourea exerts its effects precisely where needed, enhancing its therapeutic potential and minimizing off-target effects.
属性
IUPAC Name |
1H-indazol-5-ylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-8(13)11-6-1-2-7-5(3-6)4-10-12-7/h1-4H,(H,10,12)(H3,9,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOSCSKDQWDTIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)N)C=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401467 |
Source


|
| Record name | 1H-indazol-5-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381211-81-0 |
Source


|
| Record name | N-1H-Indazol-5-ylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=381211-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-indazol-5-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1308408.png)



![1-[1-(4-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B1308423.png)

![5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B1308426.png)







